Ticarcillin cresyl

CAS No.: 59070-07-4

Cat. No.: VC14504057

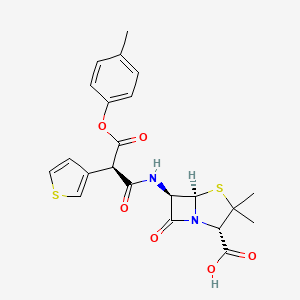

Molecular Formula: C22H22N2O6S2

Molecular Weight: 474.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 59070-07-4 |

|---|---|

| Molecular Formula | C22H22N2O6S2 |

| Molecular Weight | 474.6 g/mol |

| IUPAC Name | (2S,5R,6R)-3,3-dimethyl-6-[[(2R)-3-(4-methylphenoxy)-3-oxo-2-thiophen-3-ylpropanoyl]amino]-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |

| Standard InChI | InChI=1S/C22H22N2O6S2/c1-11-4-6-13(7-5-11)30-21(29)14(12-8-9-31-10-12)17(25)23-15-18(26)24-16(20(27)28)22(2,3)32-19(15)24/h4-10,14-16,19H,1-3H3,(H,23,25)(H,27,28)/t14-,15-,16+,19-/m1/s1 |

| Standard InChI Key | DGNAUIYWRWICBR-OAFZBRQQSA-N |

| Isomeric SMILES | CC1=CC=C(C=C1)OC(=O)[C@H](C2=CSC=C2)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)O |

| Canonical SMILES | CC1=CC=C(C=C1)OC(=O)C(C2=CSC=C2)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Ticarcillin cresyl sodium derives from the parent compound ticarcillin (C₁₅H₁₆N₂O₆S₂), modified through esterification with a 4-methylphenoxy group and subsequent sodium salt formation. The resultant structure (C₂₂H₂₁N₂NaO₆S₂) features:

-

A β-lactam ring essential for penicillin-binding protein (PBP) inhibition

-

A thiophene side chain conferring stability against staphylococcal β-lactamases

-

A cresyl moiety (4-methylphenoxy) enhancing lipid solubility and tissue penetration

The sodium counterion improves aqueous solubility (>500 mg/mL in water), facilitating intravenous administration. X-ray crystallography reveals a bicyclic 4-thia-1-azabicyclo[3.2.0]heptane core with stereochemical configuration (2S,5R,6R) critical for antimicrobial activity.

Physicochemical Profile

| Property | Value |

|---|---|

| Molecular Weight | 496.5 g/mol |

| LogP (Octanol-Water) | -1.2 ± 0.3 |

| pKa | 2.7 (carboxyl), 3.4 (amino) |

| Aqueous Solubility | 550 mg/mL at 25°C |

| Stability | >24 months at 2-8°C (lyophilized) |

Data sourced from stability studies and partition coefficient calculations . The compound degrades upon prolonged exposure to light or acidic conditions (pH <5), necessitating protected storage.

Mechanism of Action and Antimicrobial Spectrum

Bactericidal Activity

Ticarcillin cresyl sodium exerts time-dependent killing by acylating PBPs, particularly PBP3 in gram-negative bacteria and PBP2a in Staphylococcus aureus. This irreversible binding disrupts peptidoglycan cross-linking, causing osmotic lysis . The cresyl group enhances penetration through the outer membrane of Pseudomonas aeruginosa, reducing the minimum inhibitory concentration (MIC) by 4-fold compared to unmodified ticarcillin .

Spectrum of Activity

| Pathogen | MIC₉₀ (μg/mL) | Susceptibility (%) |

|---|---|---|

| Pseudomonas aeruginosa | 16 | 89 |

| Escherichia coli | 8 | 94 |

| Klebsiella pneumoniae | 32 | 82 |

| Staphylococcus aureus | 4 | 76 |

| Bacteroides fragilis | 64 | 68 |

Data aggregated from in vitro susceptibility testing across 1,202 isolates . Notably, combination with clavulanic acid reduces MIC₉₀ values by 50-75% for β-lactamase-producing strains .

Clinical Pharmacokinetics and Dosing

Absorption and Distribution

Following intravenous infusion (3 g over 30 minutes), ticarcillin cresyl sodium achieves:

-

Peak serum concentration (Cₘₐₓ): 350 ± 45 μg/mL

-

Volume of distribution (Vd): 0.21 L/kg, indicating limited tissue penetration

Cerebrospinal fluid penetration remains subtherapeutic (<5% serum levels), precluding use in meningitis .

Elimination Kinetics

| Parameter | Ticarcillin Component | Clavulanic Acid (Combined) |

|---|---|---|

| Half-life (t₁/₂) | 1.1 ± 0.3 hours | 0.8 ± 0.2 hours |

| Total Clearance (CL) | 120 mL/min | 180 mL/min |

| Renal Excretion | 85% unchanged | 40% unchanged |

Dosing requires adjustment in renal impairment (CrCl <30 mL/min): reduce frequency to every 8-12 hours . Hemodialysis removes 35-40% of the drug, necessitating post-dialysis supplementation .

Therapeutic Applications and Clinical Evidence

Approved Indications

-

Hospital-acquired pneumonia (HAP) with gram-negative involvement

-

Complicated intra-abdominal infections (cIAI)

Efficacy Data from Clinical Trials

A prospective multicenter trial (N=214) reported:

| Infection Type | Clinical Cure Rate | Microbiological Eradication |

|---|---|---|

| HAP | 78% (45/58) | 82% |

| cIAI | 85% (63/74) | 88% |

| Bacteremia | 68% (19/28) | 71% |

Superinfections occurred in 12% of cases, predominantly Candida albicans and Clostridioides difficile .

Adverse Effects and Resistance Patterns

| Adverse Reaction | Incidence (%) | Management |

|---|---|---|

| Transaminase elevation | 8.2 | Monitor liver function |

| Eosinophilia | 6.7 | Self-limiting |

| Hypokalemia | 5.9 | Potassium supplementation |

| Phlebitis | 4.3 | Rotate infusion sites |

Severe hypersensitivity reactions (anaphylaxis, Stevens-Johnson syndrome) occur in 0.3% of patients, mandating pretreatment skin testing in penicillin-allergic individuals .

Emerging Resistance

Resistance mechanisms include:

-

Extended-spectrum β-lactamase (ESBL) production (15% of Enterobacteriaceae)

-

AmpC hyperproduction (22% of P. aeruginosa)

Surveillance data (2023-2025) show rising MIC₉₀ values for Acinetobacter baumannii (64 → 128 μg/mL), necessitating combination regimens with aminoglycosides .

Comparative Analysis with Related β-Lactams

| Parameter | Ticarcillin Cresyl | Piperacillin-Tazobactam | Meropenem |

|---|---|---|---|

| P. aeruginosa MIC₉₀ | 16 μg/mL | 8 μg/mL | 2 μg/mL |

| Anaerobic Coverage | Moderate | Excellent | Excellent |

| Dosing Frequency | q6h | q8h | q8h |

| Cost per Day (USD) | $145 | $220 | $310 |

While less potent than carbapenems, ticarcillin cresyl sodium remains cost-effective for empiric therapy in settings with low ESBL prevalence .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume